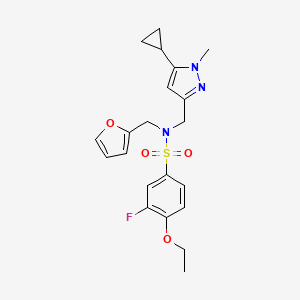
N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide" is a multifunctional molecule that is likely to possess a range of biological activities due to its structural complexity. The presence of a thiazole ring, a common motif in many biologically active compounds, suggests potential for various pharmacological properties. The methoxyphenethyl and methylbenzyl groups may also contribute to the molecule's overall bioactivity and physicochemical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported, where key precursors like cyanoacetamide derivatives are used to create a diverse array of products, including those with thiazole rings . The synthetic pathways often involve regioselective attacks and cyclization, leading to a variety of heterocyclic structures. The synthesis procedures are typically straightforward, involving one-pot reactions under mild conditions, which could be advantageous for the synthesis of the compound .
Molecular Structure Analysis
Structural characterization of similar molecules has been performed using techniques such as X-ray crystallography, IR-NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies provide detailed insights into the molecular geometry, conformational flexibility, and electronic properties, which are essential for understanding the behavior of the compound under study.
Chemical Reactions Analysis
The compound's thiazole and acetamide groups are reactive sites that can undergo various chemical reactions. For instance, thiazole derivatives have been used to synthesize compounds with potential antitumor activities, where the reactivity of the cyanoacetamido moiety plays a crucial role . The acetamide group is also a versatile functionality that can participate in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of methoxy and thiazole groups can affect the molecule's polarity, solubility, and stability. Computational studies can predict properties like molecular electrostatic potential, vibrational frequencies, and non-linear optical properties, which are important for understanding the compound's interactions with biological targets .
Relevant Case Studies
Case studies involving similar molecules have shown significant biological activities. For example, thiazole-containing compounds have been evaluated for their antitumor , hypoglycemic , antioxidant, and anti-inflammatory activities . These studies often involve in vitro or in vivo models to assess the efficacy of the compounds. Although no direct case studies on "this compound" are provided, the related research suggests potential for similar biological applications.
Scientific Research Applications
COX Inhibitory Activity:
- The compound, closely related to N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, has been studied for its COX inhibitory activities. Derivatives containing a 4-methoxyphenyl group showed strong inhibitory activity on the COX-2 enzyme. Particularly, a compound with a similar structure exhibited higher selectivity towards COX-2, indicating potential applications in inflammation and pain management (Ertas et al., 2022).
Anticancer Activity:
- Similar compounds have been investigated for their anticancer activities. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and tested against lung adenocarcinoma cells, demonstrating selective cytotoxicity. This suggests potential applications of related compounds in cancer therapy (Evren et al., 2019).
Photodynamic Therapy for Cancer Treatment:
- A study on new zinc phthalocyanine derivatives, similar in structure, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photosensitizers in cancer therapy (Pişkin et al., 2020).
Optoelectronic Properties:
- Research on N-(benzo[d]thiazol-2-yl) acetamide derivatives, closely related to the compound , has shown significant optoelectronic properties. These properties are crucial in the development of materials for electronic and photonic applications (Camurlu & Guven, 2015).
Antimicrobial Activity:
- Derivatives of N-(benzo[d]thiazol-2-yl) acetamides, similar to the compound , have been studied for their antimicrobial properties. These compounds showed notable activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Krátký et al., 2017).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-16-7-9-17(10-8-16)14-27-22-24-19(15-28-22)13-21(25)23-12-11-18-5-3-4-6-20(18)26-2/h3-10,15H,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILPTMZWKMNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)
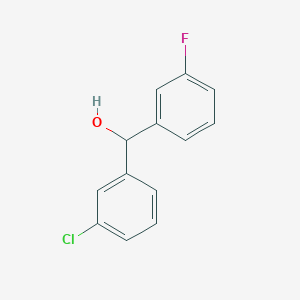
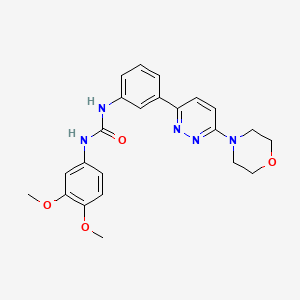
![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)
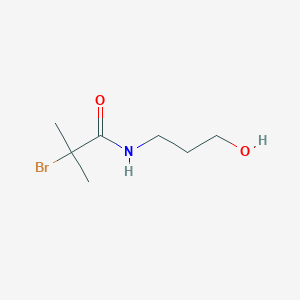
![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)
![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

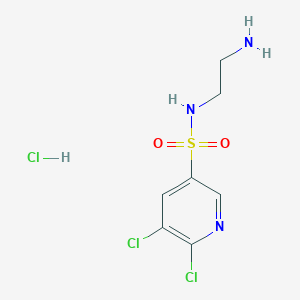
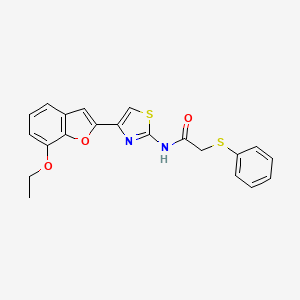
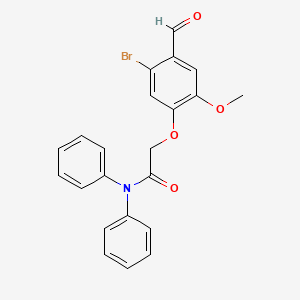
![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

